Introduction: The Versatility of a Bifunctional Reagent
Introduction: The Versatility of a Bifunctional Reagent
An In-Depth Technical Guide to 2-(Phenylsulfonyl)ethanol for Researchers and Drug Development Professionals
2-(Phenylsulfonyl)ethanol is an organic compound that has carved a significant niche as a versatile intermediate and building block in modern synthetic chemistry.[1][2] Characterized by a phenylsulfonyl group attached to an ethanol backbone, this molecule offers a unique combination of reactivity that makes it invaluable to researchers in pharmaceutical development, material science, and specialized organic synthesis.[1][3] Its bifunctional nature—possessing both a nucleophilic hydroxyl group and a strongly electron-withdrawing sulfonyl group—allows for a diverse range of chemical transformations.
This guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of 2-(Phenylsulfonyl)ethanol, offering field-proven insights and detailed protocols for its use.
Core Compound Identifiers:
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IUPAC Name: 2-(benzenesulfonyl)ethanol[4]
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CAS Number: 20611-21-6[1]
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Molecular Formula: C₈H₁₀O₃S[1]
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Synonyms: 2-(Benzenesulfonyl)ethanol, 2-Hydroxyethyl phenyl sulfone, Phenyl-2-hydroxyethyl sulfone[2]
Caption: Molecular Structure of 2-(Phenylsulfonyl)ethanol.
Physicochemical Properties
2-(Phenylsulfonyl)ethanol is typically a clear yellow, viscous liquid or a low-melting solid, depending on its purity.[1][2] The presence of the polar sulfonyl and hydroxyl groups contributes to its solubility in polar organic solvents.[2]
| Property | Value | Source(s) |
| Appearance | Clear yellow viscous liquid | [1] |
| Boiling Point | 177 °C at 2 mmHg | [1] |
| Density | 1.557 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.555 | [1] |
| Chemical Stability | Stable under recommended storage conditions | [6] |
| Incompatibilities | Strong oxidizing agents | [6] |
Spectroscopic Profile: A Guide to Structural Elucidation
Spectroscopic analysis is fundamental for verifying the structure and purity of 2-(Phenylsulfonyl)ethanol. The following data outlines the expected spectral characteristics.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides unambiguous evidence for the structure. Protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.4 to 4.5 ppm range.[7]
| Proton Assignment | Predicted Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.50 - 7.95 | Multiplet | 5H |
| -CH₂- (adjacent to SO₂) | ~3.40 | Triplet | 2H |
| -CH₂- (adjacent to OH) | ~4.05 | Triplet | 2H |
| -OH | Variable (Broad Singlet) | Singlet | 1H |
Note: The -OH proton signal can be confirmed by its disappearance upon adding a drop of D₂O to the NMR sample.[7]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon atoms adjacent to the electronegative oxygen and sulfonyl groups are shifted downfield.
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm (CDCl₃) |
| Aromatic (ipso-C) | ~139 |
| Aromatic (ortho, meta, para-C) | 127 - 134 |
| -CH₂- (adjacent to SO₂) | ~59 |
| -CH₂- (adjacent to OH) | ~57 |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorptions from the hydroxyl and sulfonyl groups.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad[8] |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium[9] |
| S=O stretch (sulfone) | 1350 - 1300 and 1160 - 1120 | Strong, Two Bands[9] |
| C-O stretch (alcohol) | 1260 - 1000 | Strong[8] |
Mass Spectrometry (MS)
In mass spectrometry, alcohols often undergo characteristic fragmentation patterns, including alpha-cleavage and dehydration.[8]
| Ion | m/z (Expected) | Description |
| [M]⁺ | 186 | Molecular Ion |
| [M-H₂O]⁺ | 168 | Loss of water |
| [C₆H₅SO₂]⁺ | 141 | Phenylsulfonyl cation |
| [C₂H₄OH]⁺ | 45 | Cleavage product |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Chemical Properties and Reactivity
The synthetic utility of 2-(Phenylsulfonyl)ethanol stems from the distinct reactivity of its two functional groups.
The Phenylsulfonyl Group: An Electron-Withdrawing Powerhouse
The phenylsulfonyl (PhSO₂) group is strongly electron-withdrawing, which profoundly influences the molecule's reactivity.[10]
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Activation of Adjacent Protons: The sulfonyl group increases the acidity of the protons on the adjacent methylene group (α-protons). This facilitates deprotonation by a suitable base, forming a carbanion that can participate in various carbon-carbon bond-forming reactions.
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Leaving Group Potential: While the phenylsulfonyl group itself is a poor leaving group in direct substitution, the entire 2-(phenylsulfonyl)ethyl moiety can be eliminated under basic conditions.[11] This property is the cornerstone of its use as a protecting group.
The Hydroxyl Group: A Versatile Nucleophile
The primary alcohol (-OH) group exhibits typical reactivity:
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Nucleophilic Attack: It can act as a nucleophile to form ethers and esters.
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Conversion to a Better Leaving Group: The hydroxyl group can be readily converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride. This transformation is crucial for subsequent nucleophilic substitution reactions (Sₙ2).
Caption: Mechanism of base-catalyzed deprotection of a PSE group.
Material Science and Analytical Chemistry
In material science, 2-(Phenylsulfonyl)ethanol is used in the production of specialty polymers and resins, where it can enhance material properties. [3]In analytical chemistry, it serves as a derivatizing agent in chromatography, improving the detection and quantification of certain analytes. [1][3]
Experimental Protocols
The following protocols are representative of the synthesis and use of 2-(Phenylsulfonyl)ethanol. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [6]
Protocol 1: Synthesis of 2-(Phenylsulfonyl)ethanol
This protocol describes a common method for synthesizing the title compound from thiophenol and 2-chloroethanol, followed by oxidation.
Step 1: Synthesis of 2-(Phenylthio)ethanol
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To a stirred solution of thiophenol (1.0 eq) and sodium hydroxide (1.1 eq) in ethanol at 0 °C, add 2-chloroethanol (1.05 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfide.
Step 2: Oxidation to 2-(Phenylsulfonyl)ethanol
-
Dissolve the crude 2-(phenylthio)ethanol in a suitable solvent like dichloromethane or acetic acid.
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Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent, such as hydrogen peroxide (in acetic acid) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-(Phenylsulfonyl)ethanol.
Caption: Workflow for the synthesis of 2-(Phenylsulfonyl)ethanol.
Protocol 2: O-Alkylation using 2-(Phenylsulfonyl)ethanol
This protocol demonstrates the use of 2-(Phenylsulfonyl)ethanol as a precursor for an alkylating agent after activating the hydroxyl group.
Step 1: Activation of the Hydroxyl Group (Tosylation)
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Dissolve 2-(Phenylsulfonyl)ethanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Add pyridine (2.0 eq) or triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate to yield 2-(phenylsulfonyl)ethyl tosylate, which can often be used without further purification.
Step 2: Nucleophilic Substitution
-
Dissolve the nucleophile (e.g., a phenol, 1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Add the 2-(phenylsulfonyl)ethyl tosylate (1.1 eq) from Step 1 to the mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers, dry, concentrate, and purify by chromatography to obtain the desired ether product.
Safety and Handling
2-(Phenylsulfonyl)ethanol is an irritant and should be handled with care. [4][6]
-
Hazard Statements:
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H315: Causes skin irritation. [6] * H319: Causes serious eye irritation. [6] * H335: May cause respiratory irritation. [4][6]* Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [6] * P280: Wear protective gloves/eye protection/face protection. [6] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [6] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [1][6]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [6] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. [6][12]
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References
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2-(Phenylsulfonyl)ethanol | 20611-21-6 . J&K Scientific LLC. [Link]
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2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 . PubChem, National Institutes of Health. [Link]
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Phenylsulfonyl as a β Participating Group . The Journal of Organic Chemistry. [Link]
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Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives . Arkivoc. [Link]
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Leaving group abilities in alkene-forming eliminations activated by sulphonyl groups . Journal of the Chemical Society, Perkin Transactions 2. [Link]
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17.11 Spectroscopy of Alcohols and Phenols . Organic Chemistry: A Tenth Edition by John E. McMurry. [Link]
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17.11: Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. [Link]
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